4-(4-Methoxyphenoxy)butanoic acid
CAS No.: 55579-99-2
Cat. No.: VC20796230
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55579-99-2 |
---|---|
Molecular Formula | C11H14O4 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 4-(4-methoxyphenoxy)butanoic acid |
Standard InChI | InChI=1S/C11H14O4/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |
Standard InChI Key | WUHMCXAVTAKIAE-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCCCC(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)OCCCC(=O)O |
Introduction
Physical and Chemical Properties
4-(4-Methoxyphenoxy)butanoic acid exhibits several notable physicochemical properties that define its behavior in various conditions. The following table summarizes the key properties of this compound:
Property | Value |
---|---|
Chemical Formula | C₁₁H₁₄O₄ |
CAS Number | 55579-99-2 |
Molecular Weight | 210.22600 g/mol |
Density | 1.157 g/cm³ |
Boiling Point | 394.4°C at 760 mmHg |
Flash Point | 155°C |
Exact Mass | 210.08900 |
Polar Surface Area (PSA) | 55.76000 |
LogP | 1.93880 |
HS Code | 2918990090 |
Melting Point | Not available in current literature |
The compound's relatively high boiling point of 394.4°C indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group. Its LogP value of 1.93880 suggests moderate lipophilicity, allowing the compound to interact with both hydrophobic and hydrophilic environments – a property that could be advantageous in biological systems or in certain chemical processes .
The polar surface area (PSA) of 55.76000 provides insight into the compound's potential for membrane permeability, with this moderate value suggesting reasonable cell permeation capabilities while maintaining sufficient water solubility. This balance of properties makes 4-(4-Methoxyphenoxy)butanoic acid potentially interesting for pharmaceutical applications where bioavailability is a key consideration .
Structural Characteristics and Chemical Reactivity
The structure of 4-(4-Methoxyphenoxy)butanoic acid features several reactive sites that define its chemical behavior. The carboxylic acid group at one end of the molecule can participate in typical acid-base reactions, esterification, and amidation. This functional group makes the compound suitable for various synthetic transformations and potential incorporation into more complex molecular structures.
Unlike the structurally similar 4-(4-Methoxyphenyl)butyric acid, which has the phenyl group directly connected to the butanoic acid chain, 4-(4-Methoxyphenoxy)butanoic acid contains an additional oxygen atom connecting the phenyl group to the butanoic acid moiety . This structural difference significantly alters the compound's reactivity, physical properties, and potential applications.
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